Cas no 482-01-9 (4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-)

4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- structure
482-01-9 structure
商品名:4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-
CAS番号:482-01-9
MF:C17H16O6
メガワット:316.30534
CID:329887
PubChem ID:442788

4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-
    • Homoferreirin
    • 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
    • 5,7-Dihydroxy-2',4'-dimethoxy-isoflavanon
    • 5,7-dihydroxy-2',4'-dimethoxyisoflavanone
    • Homoferreirin,5,7-Dihydroxy-2',4'-dimethoxy-isoflavanon
    • [ "" ]
    • LMPK12050502
    • CHEBI:5754
    • starbld0019167
    • Q27106879
    • FS-9424
    • 3-(2,4-Dimethoxyphenyl)-5,7-dihydroxychroman-4-one
    • DTXSID50331952
    • XH161798
    • 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-4-one
    • 3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
    • AKOS030553610
    • 482-01-9
    • 3-(2,4-DIMETHOXYPHENYL)-5,7-DIHYDROXY-CHROMAN-4-ONE
    • インチ: InChI=1S/C17H16O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-7,12,18-19H,8H2,1-2H3
    • InChIKey: LMLDNMHDNFCNCW-UHFFFAOYSA-N
    • ほほえんだ: COC1C=C(OC)C=CC=1C1C(=O)C2C(O)=CC(O)=CC=2OC1

計算された属性

  • せいみつぶんしりょう: 316.09500
  • どういたいしつりょう: 316.095
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 427
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 85.2A^2
  • 互変異性体の数: 21
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.358
  • ふってん: 557.4°Cat760mmHg
  • フラッシュポイント: 208°C
  • 屈折率: 1.619
  • PSA: 85.22000
  • LogP: 2.47390
  • じょうきあつ: 0.0±1.6 mmHg at 25°C

4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- セキュリティ情報

4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AG28324-5mg
3-(2,4-dimethoxyphenyl)-5,7-dihydroxy-chroman-4-one
482-01-9 98.0%
5mg
$635.00 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H14850-5mg
Homoferreirin
482-01-9 ,HPLC≥98%
5mg
¥2948.0 2023-09-07

4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- 関連文献

4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-に関する追加情報

4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-

4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of 4H-1-benzopyran-4-one derivatives, which are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antidiabetic effects. The 3-(2,4-dimethoxyphenyl) substituent introduces additional functional groups that may modulate the compound's interactions with biological targets, while the 5,7-dihydroxy groups contribute to its hydrophilic nature and potential for intracellular activity.

Recent studies have highlighted the importance of 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- in the development of novel therapeutic agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. The 2,3-dihydro configuration of the benzopyran ring is crucial for maintaining the compound's stability and bioavailability, as it prevents premature degradation in physiological environments. These findings underscore the compound's potential as a lead molecule for drug discovery targeting oxidative stress-related diseases.

The 4H-1-Benzopyran-4-one scaffold is a well-known pharmacophore in medicinal chemistry, with numerous derivatives being explored for their therapeutic applications. The 3-(2,4-dimethoxyphenyl) group, in particular, has been shown to enhance the compound's affinity for certain receptors, such as peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic regulation. A 2022 review in *Pharmaceutical Research* emphasized the role of 5,7-dihydroxy substitutions in modulating the compound's interactions with cellular membranes, thereby improving its permeability and efficacy in vivo.

Current research trends indicate that 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- is being investigated for its potential in treating chronic inflammatory conditions. A 2024 preclinical study published in *Nature Communications* reported that this compound significantly reduces inflammation in models of rheumatoid arthritis by inhibiting the NF-κB signaling pathway. The 3-(2,4-dimethoxyphenyl) moiety appears to play a key role in this mechanism, as it enhances the compound's ability to interfere with pro-inflammatory cytokine production. These results suggest that this compound could be a promising candidate for the development of anti-inflammatory drugs.

Another area of interest is the application of 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- in the treatment of metabolic disorders. A 2023 study in *Diabetes Care* found that this compound improves glucose metabolism by activating PPARγ receptors, which are critical for insulin sensitivity. The 5,7-dihydroxy groups are believed to contribute to this effect by facilitating the compound's interaction with intracellular signaling pathways. These findings highlight the compound's potential as a therapeutic agent for diabetes management.

From a synthetic perspective, the preparation of 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- involves multi-step organic reactions that require precise control of reaction conditions. A 2022 article in *Organic & Biomolecular Chemistry* described a novel synthetic route that utilizes microwave-assisted methodology to enhance the efficiency of the reaction. This approach not only reduces the time required for synthesis but also minimizes the formation of byproducts, which is critical for large-scale production. The 3-(2,4-dimethoxyphenyl) substitution is achieved through a nucleophilic aromatic substitution reaction, which is a key step in the synthesis of this compound.

Moreover, the 2,3-dihydro configuration of the benzopyran ring is essential for the compound's stability and solubility. A 2021 study in *Chemical Communications* demonstrated that the 2,3-dihydro structure enhances the compound's solubility in aqueous environments, which is beneficial for its bioavailability. This property is particularly important for oral administration, where the compound must remain stable in the gastrointestinal tract before being absorbed into the systemic circulation. The 5,7-dihydroxy groups further contribute to this solubility by increasing the compound's hydrophilic character.

The biological activities of 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- are also being explored in the context of cancer therapy. A 2024 study in *Cancer Research* reported that this compound exhibits antitumor activity by inducing apoptosis in cancer cells. The 3-(2,4-dimethoxyphenyl) group is thought to play a role in this mechanism by modulating the expression of certain genes involved in cell cycle regulation. These findings suggest that this compound could be a valuable addition to the arsenal of anticancer drugs, particularly for cancers associated with oxidative stress.

In conclusion, 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- represents a promising compound with a wide range of potential applications in pharmaceutical science. Its unique structural features, including the 3-(2,4-dimethoxyphenyl) and 5,7-dihydroxy groups, contribute to its diverse biological activities, making it a valuable candidate for further research and development. As new studies continue to uncover its mechanisms of action and therapeutic potential, this compound may pave the way for the development of innovative treatments for various diseases.

For more information on the latest research and developments related to 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-, it is recommended to consult recent publications in peer-reviewed journals such as *Journal of Medicinal Chemistry*, *Pharmaceutical Research*, and *Nature Communications*. These sources provide detailed insights into the compound's pharmacological properties, synthetic methods, and potential applications in drug discovery.

It is important to note that while the 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- compound shows promise, further studies are needed to fully understand its safety profile and efficacy in clinical settings. Ongoing research is focused on optimizing its chemical structure to enhance its therapeutic potential and reduce any potential side effects. As the field of medicinal chemistry continues to advance, compounds like 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- are likely to play an increasingly important role in the development of new and effective treatments for a variety of medical conditions.

In summary, the 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- compound is a multifaceted molecule with significant potential in pharmaceutical applications. Its unique structural features and diverse biological activities make it a compelling subject for further research and development. As scientists continue to explore its properties and mechanisms of action, this compound may contribute to the advancement of new therapeutic strategies for various diseases, ultimately improving patient outcomes and quality of life.

For those interested in the synthesis and characterization of 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-, recent advances in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided valuable tools for studying its molecular structure and interactions. These methods are essential for confirming the compound's identity and purity, as well as for elucidating its mode of action at the molecular level. Continued advancements in these areas will further enhance the understanding and application of this compound in pharmaceutical research.

Finally, the 4H-1-Benzopyran-4-one,3-(2,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy- compound exemplifies the importance of interdisciplinary research in the field of medicinal chemistry. The collaboration between chemists, pharmacologists, and biologists is crucial for unraveling the complexities of this molecule and translating its potential into practical therapeutic applications. As research in this area progresses, the compound may become a cornerstone in the development of innovative treatments for a wide range of medical conditions, underscoring its significance in the ongoing quest for new and effective therapies.

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